6-[(5Z)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid
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Overview
Description
6-[(5Z)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is an organic compound with a complex structure. Its composition features various functional groups, making it significant for various applications in organic and medicinal chemistry. This compound’s unique structure enables it to participate in multiple chemical reactions, which is instrumental in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 6-[(5Z)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid typically involves the condensation of 3-nitrobenzaldehyde with thiazolidine-2-thione under controlled conditions.
Step 1: Preparation of 3-nitrobenzylidene intermediate.
Step 2: Cyclization with thiazolidine-2-thione.
Step 3: Hexanoic acid moiety introduction.
Industrial Production Methods:
In industrial settings, the production method includes large-scale reactions in solvent systems under optimized temperatures and pressure conditions. The processes typically use catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: It can undergo oxidation reactions, forming derivatives with additional oxygen functionalities.
Reduction: Reduction leads to the removal of the nitro group, resulting in an amine group formation.
Substitution: The compound is prone to nucleophilic substitution, especially at the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or zinc dust.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products:
The major products vary depending on the type of reaction, including oxidized derivatives, reduced amines, or substituted thiazolidines.
Scientific Research Applications
6-[(5Z)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is valuable in various research fields:
Chemistry: Used as a precursor in complex organic synthesis.
Biology: Investigated for its role in enzyme inhibition and interaction with biomolecules.
Medicine: Explored for potential pharmacological activities like antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Employed in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The nitro group often plays a pivotal role in redox reactions, affecting cellular pathways involving oxidative stress and signaling.
Comparison with Similar Compounds
6-[(5Z)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-4-yl]hexanoic acid
5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidine
4-oxo-2-thioxo-1,3-thiazolidinyl derivatives
Highlighting Uniqueness:
While many compounds feature the thiazolidine-2-thione core, the specific arrangement of functional groups in 6-[(5Z)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid gives it unique reactivity and applications, distinguishing it from its analogs.
Feel free to dive deeper into any section you're curious about!
Properties
IUPAC Name |
6-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S2/c19-14(20)7-2-1-3-8-17-15(21)13(25-16(17)24)10-11-5-4-6-12(9-11)18(22)23/h4-6,9-10H,1-3,7-8H2,(H,19,20)/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUHKSYQHSLMLQ-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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